Spinosyn A 17-pseudoaglycone(cas 131929-68-5) is an acid degradation product produced by selective hydrolysis of the more labile forosamine saccharide in the 17-position of spinosyn A, the major component of the commercial product, Spinosad. Spinosyn A 17-pseudoaglycone is only weakly active as an insecticide as the forosamine moiety is considered essential for potent activity. Despite the importance of spinosyns as agro-chemical insecticides and more recently as animal health products, there are few published reports of the biological activity or the levels of spinosyn A 17-pseudoaglycone in animals or in the environment.
Spinosyn A 17-pseudoaglycone
CAS No.: 131929-68-5
Cat. No.: VC0023539
Molecular Formula: C33H50O9
Molecular Weight: 590.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 131929-68-5 |
|---|---|
| Molecular Formula | C33H50O9 |
| Molecular Weight | 590.7 g/mol |
| IUPAC Name | (1S,2R,5S,7R,9R,10S,14R,15S,19S)-19-ethyl-15-hydroxy-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione |
| Standard InChI | InChI=1S/C33H50O9/c1-7-20-9-8-10-27(34)17(2)29(36)26-15-24-22(25(26)16-28(35)41-20)12-11-19-13-21(14-23(19)24)42-33-32(39-6)31(38-5)30(37-4)18(3)40-33/h11-12,15,17-25,27,30-34H,7-10,13-14,16H2,1-6H3/t17-,18+,19-,20+,21-,22-,23-,24-,25+,27+,30+,31-,32-,33+/m1/s1 |
| Standard InChI Key | KSCLXDPNSMLYPU-YDZPRSSASA-N |
| Isomeric SMILES | CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O |
| SMILES | CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)O |
| Canonical SMILES | CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)O |
| Appearance | White solid |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Identification
Spinosyn A 17-pseudoaglycone (CAS: 131929-68-5) is characterized by the molecular formula C33H50O9 and a molecular weight of 590.7 g/mol . The compound is structurally related to Spinosyn A (C41H65NO10), from which it is derived through the selective hydrolysis of the forosamine saccharide at the 17-position . This structural relationship is evident in several of its synonyms, including "A83543A pseudoglycone" .
The systematic IUPAC name of Spinosyn A 17-pseudoaglycone is (1S,2R,5S,7R,9R,10S,14R,15S,19S)-19-Ethyl-15-hydroxy-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione . This complex nomenclature reflects the tetracyclic structure that forms the core of the compound.
Physical and Chemical Properties
Spinosyn A 17-pseudoaglycone exhibits specific solubility characteristics that influence its handling and application in research settings. The compound demonstrates solubility in organic solvents including:
This solubility profile is consistent with its relatively large molecular weight and complex structure containing both polar and nonpolar regions.
Structural Comparison with Parent Compound
The primary structural difference between Spinosyn A 17-pseudoaglycone and Spinosyn A is the absence of the forosamine sugar moiety at the 17-position. Table 1 outlines the key structural differences between these compounds:
This structural modification significantly impacts the compound's biological activity, particularly its insecticidal properties.
Formation and Synthesis
Hydrolytic Pathways
Spinosyn A 17-pseudoaglycone is primarily formed through selective hydrolysis of the forosamine saccharide at the 17-position of Spinosyn A under mild acidic conditions . This selective hydrolysis is possible because the forosamine moiety at the 17-position is more labile than the tri-O-methylrhamnose at the 9-position .
The reaction proceeds as follows:
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Spinosyn A undergoes mild acid hydrolysis
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The forosamine at the 17-position is selectively cleaved
This selective hydrolysis represents an important degradation pathway for Spinosyn A in both laboratory and environmental settings.
Role in Total Synthesis
Spinosyn A 17-pseudoaglycone plays a crucial role in the chemoenzymatic synthesis of Spinosyn A. In a significant synthetic approach documented in the literature, this compound (referred to as compound 17) serves as a key intermediate in the total synthesis of Spinosyn A . The synthesis pathway involves:
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Construction of a monocyclic macrolide precursor using conventional chemical methods
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Introduction of structurally challenging elements using enzymatic reactions
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Formation of Spinosyn A 17-pseudoaglycone (compound 17)
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Final chemical forosamylation of the 17-pseudoaglycone to complete the synthesis of Spinosyn A
This synthetic strategy demonstrates the importance of Spinosyn A 17-pseudoaglycone as a pivotal intermediate in the preparation of the agriculturally significant Spinosyn A.
Biological Activity and Applications
Insecticidal Properties
Unlike its parent compound Spinosyn A, which is a potent insecticide used in commercial agricultural products such as Spinosad, Spinosyn A 17-pseudoaglycone exhibits significantly reduced insecticidal activity . This reduced activity is attributed to the absence of the forosamine moiety, which is considered essential for potent insecticidal action .
The comparison of insecticidal activity demonstrates the structure-activity relationship within the spinosyn family of compounds:
| Table 2: Insecticidal Activity Comparison | |
|---|---|
| Compound | Insecticidal Activity |
| Spinosyn A | High (major component of commercial insecticides) |
| Spinosyn A 17-pseudoaglycone | Weak |
This marked difference in activity highlights the critical role of the forosamine moiety in conferring insecticidal properties to the spinosyn family of compounds.
Research Applications
Despite its reduced insecticidal activity, Spinosyn A 17-pseudoaglycone serves several important research functions:
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As a synthetic intermediate in the total synthesis of Spinosyn A
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As a reference standard for environmental fate studies of spinosyns
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As a model compound for structure-activity relationship studies in insecticide development
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As a tool for investigating the degradation pathways of spinosyns in environmental and biological systems
These applications make Spinosyn A 17-pseudoaglycone valuable in both chemical synthesis research and environmental toxicology studies.
Environmental Fate and Detection
Analytical Considerations
Detection and quantification of Spinosyn A 17-pseudoaglycone in environmental and biological samples typically employ chromatographic techniques coupled with mass spectrometry. The compound's unique molecular weight and fragmentation pattern enable its identification in complex matrices.
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